1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
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Overview
Description
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine is an organic compound with the molecular formula C12H14N4O2S It is characterized by the presence of a sulfonyl group attached to a dibenzene structure, with two hydrazine groups at the 3 and 1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be synthesized through a multi-step process involving the reaction of sulfonyl chloride with hydrazine derivatives. The typical synthetic route involves:
Formation of Sulfonyl Chloride: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid, which is then chlorinated using thionyl chloride to produce benzenesulfonyl chloride.
Reaction with Hydrazine: The benzenesulfonyl chloride is reacted with hydrazine hydrate under controlled conditions to yield 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine.
Industrial Production Methods: Industrial production of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation and Chlorination: Large quantities of benzene are sulfonated and chlorinated to produce benzenesulfonyl chloride.
Hydrazine Reaction: The benzenesulfonyl chloride is then reacted with hydrazine hydrate in industrial reactors, ensuring optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, replacing one or both hydrazine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydrazine groups can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be compared with other sulfonyl hydrazine compounds:
1,1’-(Sulfonyldibenzene-4,1-diyl)dihydrazine: Similar structure but with hydrazine groups at different positions, leading to different reactivity and applications.
1,1’-(Sulfonyldibenzene-2,1-diyl)dihydrazine: Another positional isomer with distinct chemical properties.
Sulfonyl hydrazine derivatives: A broad class of compounds with varying sulfonyl and hydrazine substitutions, each with unique applications and properties.
Properties
IUPAC Name |
[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROAQFXBSMISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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